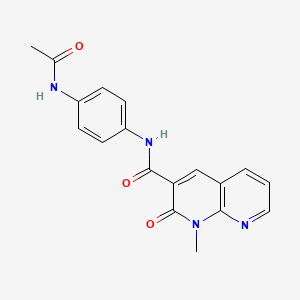

N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a methyl group at position 1, a ketone oxygen at position 2, and a carboxamide-linked 4-acetamidophenyl moiety at position 2. Its structural design emphasizes selectivity and metabolic stability, with the 4-acetamidophenyl group likely enhancing hydrogen-bonding interactions and solubility compared to simpler aryl substituents.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-11(23)20-13-5-7-14(8-6-13)21-17(24)15-10-12-4-3-9-19-16(12)22(2)18(15)25/h3-10H,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINGUHBNWATKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.

Mode of Action

N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide acts as a potent and selective reversible inhibitor of COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively. This means that it binds to the COX-2 enzyme and prevents it from catalyzing the conversion of arachidonic acid to prostaglandins.

Biochemical Pathways

By inhibiting COX-2, this compound disrupts the Cyclooxygenase Pathway , which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. Therefore, the inhibition of COX-2 leads to a decrease in prostaglandin production, which can alleviate symptoms of inflammation and pain.

Pharmacokinetics

It is known that drug-drug interactions on carriers may provoke significant modification in pharmacokinetics

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and subsequently reducing the production of prostaglandins, this compound can alleviate symptoms associated with inflammation and pain.

Action Environment

The action, efficacy, and stability of N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors such as carrier gene polymorphisms. .

Biochemical Analysis

Biochemical Properties

N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide interacts with the enzyme COX-2, inhibiting its activity. This interaction is selective and reversible, making it a valuable tool for studying the role of COX-2 in biochemical reactions.

Cellular Effects

The compound’s inhibition of COX-2 can have significant effects on various types of cells and cellular processes. By inhibiting COX-2, N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects by binding to COX-2 and inhibiting its activity. This binding interaction can lead to changes in gene expression and enzyme activation or inhibition.

Biological Activity

N-(4-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine class, which is known for a diverse range of biological activities. This article explores the biological activity of this specific compound, detailing its mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

1. Antimicrobial Activity

Research has shown that derivatives of 1,8-naphthyridine exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains, demonstrating potent activity against multi-resistant bacteria. In a study conducted by Hong et al. (2021), it was found that 1,8-naphthyridine derivatives enhanced antibiotic activity when used in combination with conventional antibiotics .

2. Anticancer Properties

The potential anticancer effects of 1,8-naphthyridine derivatives have been widely studied. Evidence suggests that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. A review by Dhanabal et al. (2020) highlighted that naphthyridine compounds target multiple pathways involved in cancer progression .

3. Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridine derivatives have also been documented. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are crucial in the inflammatory response. This mechanism has been linked to their potential use in treating chronic inflammatory diseases .

4. Neurological Applications

Recent studies indicate that 1,8-naphthyridine derivatives may have neuroprotective effects. They have shown promise in models of neurodegenerative diseases like Alzheimer's and multiple sclerosis by modulating neurotransmitter levels and exerting antioxidant effects .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the biological activities of naphthyridine derivatives:

- Antimicrobial Efficacy : A study demonstrated that a specific 1,8-naphthyridine derivative exhibited significant antibacterial activity against MRSA strains when tested in vitro. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism of action.

- Cancer Cell Apoptosis : In a controlled experiment involving various cancer cell lines, the compound induced apoptosis through the activation of caspase pathways, leading to cell death and reduced proliferation rates.

- Inflammation Reduction : Clinical trials indicated that patients receiving treatment with naphthyridine derivatives showed reduced levels of inflammatory markers in blood tests compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other 1,8-naphthyridine-3-carboxamides and related dihydroquinoline analogs. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:

Table 1: Structural and Functional Comparison

Key Findings

However, shorter alkyl chains (e.g., methyl vs. pentyl in Compound 67) may reduce off-target CB1 receptor binding . The 4-acetamidophenyl group introduces hydrogen-bond donors/acceptors, which may enhance target engagement compared to the lipophilic 4-methylcyclohexyl (FG160a) or adamantyl (Compound 67) groups. This aligns with trends in solubility (lower LogP for the target compound) .

Synthetic Challenges :

- The target compound’s synthesis likely follows a route similar to FG160a (alkylation of the naphthyridine core followed by carboxamide coupling). However, the 4-acetamidophenyl group requires precise amidation steps to avoid hydrolysis, contrasting with the straightforward alkylation in FG160a .

- Yields for such derivatives typically range from 25–40%, consistent with the challenges of isolating stereoisomers (e.g., FG160a’s cis/trans separation) or purifying polar intermediates .

Metabolic Stability :

- The acetamido group in the target compound may confer resistance to oxidative metabolism compared to the labile chloropentyl chain in FG160a or the bulky adamantyl group in Compound 67, which is prone to CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.